molecular formula C26H22F2N2O3 B2462366 N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3,4-difluoro-N-(4-methylphenyl)benzamide CAS No. 313961-13-6

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3,4-difluoro-N-(4-methylphenyl)benzamide

Cat. No. B2462366
CAS RN: 313961-13-6
M. Wt: 448.47
InChI Key: NXYHAUIEMUYOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a complex organic molecule, likely related to the field of medicinal chemistry. It contains an isoindoline group, which is a common structural motif in many pharmaceuticals .


Synthesis Analysis

There’s a paper that discusses the synthesis of a series of new γ-aminobutyric acid (GABA) derivatives from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid . The compounds were synthesized by coupling it with various substituted amines using DCC as a coupling reagent .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectral techniques like IR, 1H NMR, 13C NMR, and mass spectroscopy .


Chemical Reactions Analysis

The paper also discusses the anticonvulsant evaluations of all the synthesized compounds using various seizure models .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed, but specific details for this compound are not available .

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown efforts in synthesizing compounds with similar structures to N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3,4-difluoro-N-(4-methylphenyl)benzamide, demonstrating their potential antitumor effects and excellent bioactivities. For example, compounds have been synthesized through multiple steps involving ring-closing reactions, reduction reactions, and acylation reactions, characterized by various spectroscopic methods to confirm their structure and bioactivities (H. Bin, 2015).

Antitumor and Antibacterial Applications

A particular focus has been on the antitumor and antibacterial properties of derivatives of this compound. Synthesis of related compounds has yielded molecules with promising antibacterial activities, warranting further consideration as prospective antimicrobials (Mukesh C. Patel & D. Dhameliya, 2010). Another study highlights the antipathogenic activity of new thiourea derivatives, indicating the potential for development into novel anti-microbial agents with antibiofilm properties (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).

Imaging and Diagnostic Applications

Moreover, benzamide analogues containing fluorine have been synthesized for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), showing high tumor uptake and acceptable tumor/normal tissue ratios, which could significantly impact cancer diagnosis and treatment planning (Z. Tu et al., 2007).

Material Science Applications

In material science, derivatives have been used to synthesize new polyamides with notable solubility in various organic solvents, high glass transition temperatures, and good thermal stability, making them suitable for advanced technological applications (Debaditya Bera et al., 2012).

Neuropharmacological Research

Further exploration in neuropharmacology involved the synthesis of phthalimide derivatives showing significant antiepileptic activity, suggesting a potential pathway for developing new therapeutic agents (Azar Asadollahi et al., 2019).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse molecular and cellular effects.

properties

IUPAC Name

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3,4-difluoro-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N2O3/c1-17-8-11-19(12-9-17)29(24(31)18-10-13-22(27)23(28)16-18)14-4-5-15-30-25(32)20-6-2-3-7-21(20)26(30)33/h2-3,6-13,16H,4-5,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYHAUIEMUYOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3,4-difluoro-N-(4-methylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.